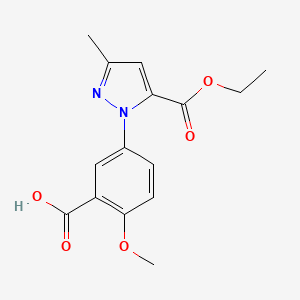
5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid is a complex organic compound that features a pyrazole ring substituted with ethoxycarbonyl and methyl groups, and a benzoic acid moiety substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the ethoxycarbonyl and methyl groups. The final step involves the coupling of the pyrazole derivative with a methoxybenzoic acid derivative under suitable reaction conditions, such as the use of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and benzoic acid derivatives, such as:
- 5-Ethoxycarbonyl-3-methyl-1H-pyrazole
- 2-Methoxybenzoic acid
- 4-Methyl-5-ethoxycarbonyl-pyrimidine
Uniqueness
What sets 5-(5-(Ethoxycarbonyl)-3-methyl-1H-pyrazol-1-YL)-2-methoxybenzoic acid apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
637318-31-1 |
|---|---|
Molecular Formula |
C15H16N2O5 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
5-(5-ethoxycarbonyl-3-methylpyrazol-1-yl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-4-22-15(20)12-7-9(2)16-17(12)10-5-6-13(21-3)11(8-10)14(18)19/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
JRLVKJBUSKPFQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC(=C(C=C2)OC)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



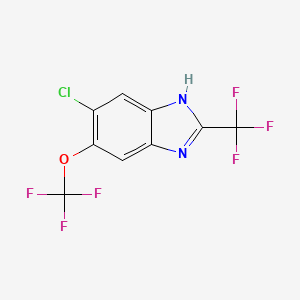
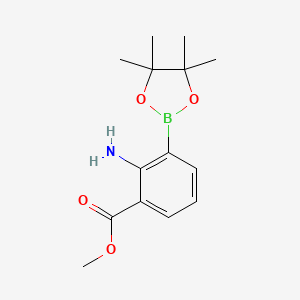
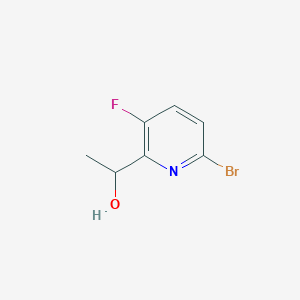
![rel-tert-Butyl ((1R,3s,5S,8r)-8-aminobicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B12851775.png)
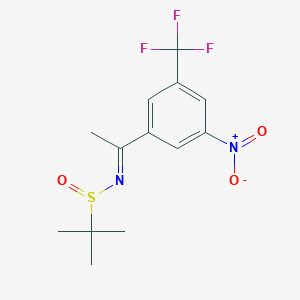
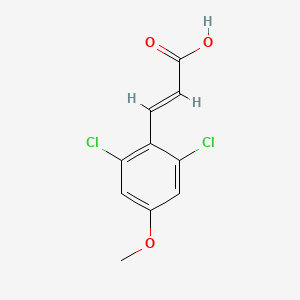
![4-[(Difluoromethyl)thio]benzene-1,2-diamine](/img/structure/B12851788.png)
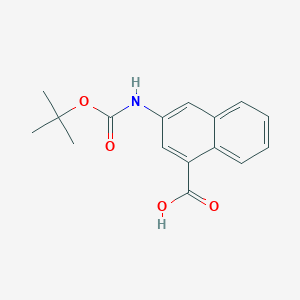
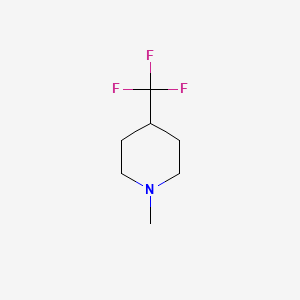
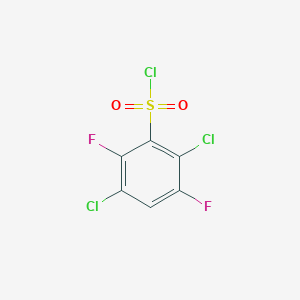
![5-(Bromomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12851827.png)
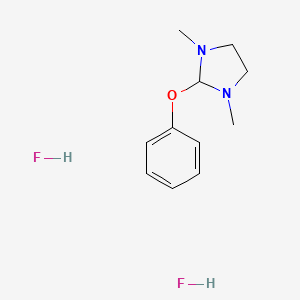
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)
